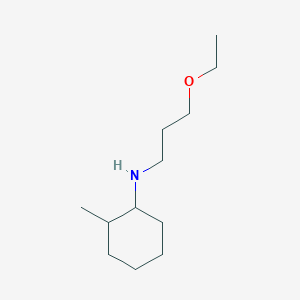

N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine

Description

N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine is a secondary amine featuring a cyclohexane backbone substituted with a methyl group at the C2 position and a 3-ethoxypropyl chain attached to the nitrogen atom. The ethoxypropyl moiety introduces hydrophilic properties, while the methylcyclohexane core contributes to steric bulk and lipophilicity.

Properties

Molecular Formula |

C12H25NO |

|---|---|

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine |

InChI |

InChI=1S/C12H25NO/c1-3-14-10-6-9-13-12-8-5-4-7-11(12)2/h11-13H,3-10H2,1-2H3 |

InChI Key |

SJZNTXQJEUDLBX-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCNC1CCCCC1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine typically involves the reaction of 2-methylcyclohexanone with 3-ethoxypropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as diethyl ether. The mixture is refluxed for an hour and then stirred overnight at room temperature to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted amines or amides.

Scientific Research Applications

N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including neuroprotective effects.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ethoxypropyl Substitutents

a) Poly[N-(3-ethoxypropyl)acrylamide] ()

- Structure : A polymer with repeating units containing the N-(3-ethoxypropyl) group linked to an acrylamide backbone.

- Key Differences : The polymer lacks the cyclohexane ring and methyl group present in the target compound.

- Physicochemical Properties : Exhibits thermo-responsive behavior in aqueous solutions, with a lower critical solution temperature (LCST) influenced by the ethoxypropyl group’s hydrophilicity .

b) 3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane (–3)

- Structure : A bicyclic bispidine derivative with ethoxypropyl and cyclopropanmethyl substituents.

- Key Differences : The rigid bicyclic framework contrasts with the flexible cyclohexane ring in the target compound.

- Synthesis : Prepared via cyclocondensation of 1-(3-ethoxypropyl)piperidin-4-one with cyclopropanemethylamine (yield: 42–85%) .

- Analytical Data :

Cyclohexane-Based Amines

a) 2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine) ()

- Structure: Cyclohexanone core with methylamino and 3-methoxyphenyl substituents.

- Key Differences : The ketone group introduces polarity absent in the target compound.

- Physicochemical Properties : Higher solubility in polar solvents compared to the target amine due to the ketone moiety.

b) N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine ()

- Structure : Bulky naphthyl-cyclohexylmethyl group attached to a propan-2-amine.

- Synthesis : Prepared via reductive amination using NaB(CN)H₃ (58% yield) .

- Key Differences : The aromatic naphthalene group enhances lipophilicity, differing from the ethoxypropyl chain’s hydrophilicity.

- Chirality : Resolved into enantiomers with >99% ee via chiral UPLC, underscoring the importance of stereochemistry in amine design .

Comparative Data Table

Key Findings and Implications

Structural Flexibility : The ethoxypropyl group enhances solubility in polar media, as seen in both small molecules (e.g., bicyclic bispidines) and polymers .

Synthetic Efficiency : Yields for ethoxypropyl-containing amines range from 42% to 85%, influenced by steric hindrance and reaction conditions .

Biological Potential: Ethoxypropyl-substituted bicyclic amines show preliminary bioactivity, suggesting the target compound may warrant pharmacological profiling .

Chirality Matters : Enantiomer resolution in similar amines (e.g., ) highlights the need for stereochemical analysis in the target compound’s development .

Biological Activity

N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine is a chemical compound that has drawn interest in various fields, particularly in medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, which warrant detailed exploration. This article reviews the biological activity of this compound, synthesizing information from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H25NO

- Molecular Weight : 199.34 g/mol

- CAS Number : 416868-93-4

The compound features a cyclohexane ring substituted with an ethoxypropyl group and an amine functional group, contributing to its potential reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

-

Neuropharmacological Effects :

- Preliminary studies suggest that compounds with similar structures may exhibit activity on neurotransmitter systems, particularly affecting dopamine and serotonin transporters. This could imply potential applications in treating conditions such as depression or anxiety by modulating these neurotransmitters' levels .

-

Toxicological Assessments :

- Toxicity studies are critical for understanding the safety profile of this compound. Data from repeated dose toxicity tests indicate varying effects depending on dosage levels. For instance, in rodent models, doses ranging from 0 to 1000 mg/kg/day were evaluated to establish a no-observed-adverse-effect level (NOAEL) for long-term exposure .

-

Pharmacokinetics :

- The pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME), are essential for predicting its behavior in biological systems. Further studies are needed to elucidate these parameters fully.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally related to this compound:

Study 1: Neurotransmitter Interaction

A study examining the interaction of similar amines with dopamine transporters reported significant inhibition of monoamine uptake, suggesting that this compound may also affect these pathways .

Study 2: Toxicity Profile

In a controlled toxicity study involving repeated dosing in rodents, researchers observed dose-dependent effects on liver function markers and general health indicators. The findings highlighted the importance of determining safe exposure levels for potential therapeutic applications .

Study 3: Pharmacological Potential

Research focusing on related compounds indicated that modifications in side chains could enhance selectivity for specific receptors, paving the way for targeted drug design aimed at specific neurological disorders .

Data Table: Summary of Biological Activity Studies

Q & A

Basic: What are the optimal synthetic routes for N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine, and how are intermediates validated?

Answer:

Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous compounds in were synthesized via Method B , using precursors like ethylamines and cyclopropane derivatives under controlled conditions (e.g., DMF at 80°C with DIPEA as a base) . Validation of intermediates relies on 1H/13C NMR (e.g., δH 1.2–3.5 ppm for ethoxypropyl protons) and HRMS to confirm molecular weight and purity. For instance, HRMS discrepancies ≤2 ppm between calculated and observed values ensure structural accuracy .

Basic: How is the IUPAC nomenclature of this compound derived?

Answer:

The name follows IUPAC rules for secondary amines:

- Parent chain : Cyclohexan-1-amine (NH2 at C1).

- Substituents : A methyl group at C2 (2-methyl) and an N-linked 3-ethoxypropyl group.

- Format : Substituents are listed alphabetically, with the ethoxypropyl group denoted as N-(3-ethoxypropyl) . This aligns with conventions for branched amines in and , where substituents on nitrogen are prefixed with "N-" .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Key for identifying substituents (e.g., ethoxypropyl δC ~65–70 ppm for ether carbons, cyclohexyl CH3 at δH ~1.0 ppm). Split signals in the cyclohexyl ring confirm stereochemistry .

- HRMS : Validates molecular formula (e.g., C13H27NO requires m/z 213.2093). A deviation >5 ppm suggests impurities or incorrect structure .

- FT-IR : Confirms amine N-H stretches (~3300 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and steric effects. For example:

- The ethoxypropyl group’s electron-donating effect increases nitrogen’s nucleophilicity.

- Steric hindrance from the 2-methylcyclohexyl group reduces accessibility to bulky electrophiles.

Tools like AI-Powered Synthesis Planning () predict reaction pathways by analyzing databases of analogous amines, optimizing conditions (e.g., solvent polarity, temperature) .

Advanced: How can contradictory NMR data from different synthetic batches be resolved?

Answer:

Contradictions arise from stereochemical impurities or solvent effects . Strategies include:

- Variable Temperature NMR : Identifies dynamic processes (e.g., ring-flipping in cyclohexane).

- COSY/NOESY : Maps coupling between protons to confirm spatial proximity of substituents.

- Chiral HPLC : Separates enantiomers if asymmetric synthesis is incomplete .

Advanced: What role do steric and electronic effects play in the amine’s functionalization?

Answer:

- Steric Effects : The 2-methylcyclohexyl group hinders axial attack, favoring equatorial reactivity in SN2 reactions.

- Electronic Effects : The ethoxypropyl group’s oxygen lone pairs stabilize transition states via hydrogen bonding (e.g., in reductive amination).

’s analysis of substituted amines shows that bulky groups reduce reaction rates but improve selectivity .

Advanced: How can derivatization strategies enhance the compound’s analytical detection?

Answer:

Derivatization with CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene) introduces UV/fluorescence tags ( ). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.